N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1060183-27-8
VCID: VC11920128
InChI: InChI=1S/C16H18N6O3/c1-3-22-15-14(19-20-22)16(24)21(10-17-15)9-13(23)18-11-5-7-12(8-6-11)25-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,23)
SMILES: CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC)N=N1
Molecular Formula: C16H18N6O3
Molecular Weight: 342.35 g/mol

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

CAS No.: 1060183-27-8

Cat. No.: VC11920128

Molecular Formula: C16H18N6O3

Molecular Weight: 342.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide - 1060183-27-8

Specification

CAS No. 1060183-27-8
Molecular Formula C16H18N6O3
Molecular Weight 342.35 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C16H18N6O3/c1-3-22-15-14(19-20-22)16(24)21(10-17-15)9-13(23)18-11-5-7-12(8-6-11)25-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,23)
Standard InChI Key QMIZEAQSUBCDJL-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC)N=N1
Canonical SMILES CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OCC)N=N1

Introduction

N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex heterocyclic compound featuring a triazole ring fused to a pyrimidine ring, along with an acetamide group. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including potential antifungal and anticancer properties.

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step synthetic routes. Common solvents used include ethanol or dimethylformamide, and bases like potassium carbonate may facilitate reactions. The process often requires monitoring with techniques such as thin-layer chromatography (TLC) and purification via recrystallization.

Biological Activity

Compounds in this class are known to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest potential applications in antifungal and anticancer therapies, although the exact mechanisms of action are not fully elucidated.

Potential Applications

Given its structural features and biological activity, N-(4-ethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}acetamide has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator